Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester

CAS No.: 81865-13-6

Cat. No.: VC17075349

Molecular Formula: C13H20N2O6S

Molecular Weight: 332.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81865-13-6 |

|---|---|

| Molecular Formula | C13H20N2O6S |

| Molecular Weight | 332.37 g/mol |

| IUPAC Name | ethyl N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C13H20N2O6S/c1-2-21-13(18)14-11-3-5-12(6-4-11)22(19,20)15(7-9-16)8-10-17/h3-6,16-17H,2,7-10H2,1H3,(H,14,18) |

| Standard InChI Key | WBPHOQRNQWATTA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

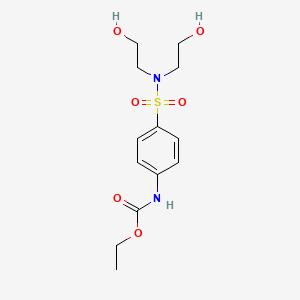

The compound’s structure (Figure 1) is characterized by three primary components:

-

Carbamic Acid Ethyl Ester Group: The carbamate functionality (-NH-C(O)-O-C2H5) forms the backbone, derived from the condensation of carbamic acid and ethanol.

-

Para-Substituted Phenyl Ring: A benzene ring substituted at the para position with a sulfonamide group (-SO2-NR2) .

-

Bis(2-Hydroxyethyl)Amino Substituent: The sulfonamide nitrogen is further functionalized with two 2-hydroxyethyl groups (-N(CH2CH2OH)2), enhancing hydrophilicity and hydrogen-bonding capacity .

The molecular formula is inferred as C13H21N2O6S, with a molecular weight of approximately 357.38 g/mol. This estimation aligns with structurally analogous compounds, such as methyl (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)carbamate (MW: 274.30 g/mol) , accounting for the additional hydroxyethyl group and ethyl ester substitution.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related carbamates, such as ethyl phenylcarbamate, reveals characteristic absorption bands for N-H stretching (3,300–3,100 cm⁻¹), C=O stretching (1,700–1,680 cm⁻¹), and S=O vibrations (1,350–1,150 cm⁻¹) . For this compound, the presence of hydroxyl groups (-OH) from the bis(2-hydroxyethyl)amino moiety would introduce broad O-H stretching signals near 3,400 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of carbamic acid derivatives typically involves multi-step reactions:

-

Sulfonamide Formation: Reacting 4-aminophenylsulfonyl chloride with bis(2-hydroxyethyl)amine to yield 4-((bis(2-hydroxyethyl)amino)sulfonyl)aniline.

-

Carbamate Introduction: Treating the aniline intermediate with ethyl chloroformate (Cl-CO-O-C2H5) in the presence of a base (e.g., pyridine) to form the ethyl carbamate .

Alternative methods may employ borane-THF complexes or CBS (Corey-Bakshi-Shibata) catalysts for stereoselective reductions, as demonstrated in the synthesis of related carbamates .

Optimization Challenges

Key challenges include:

-

Selectivity: Avoiding over-substitution at the phenyl ring.

-

Solubility Management: The polar hydroxyethyl groups necessitate polar aprotic solvents (e.g., DMF or THF) .

Physicochemical Properties

Physical State and Solubility

The compound is likely a crystalline solid at room temperature, with a melting point range analogous to ethyl phenylcarbamate (50–51°C) . The bis(2-hydroxyethyl)amino group enhances water solubility compared to simpler carbamates, making it suitable for aqueous formulations .

Stability and Reactivity

-

Hydrolytic Sensitivity: The carbamate bond is prone to hydrolysis under acidic or alkaline conditions, yielding ethanol and the corresponding amine.

-

Thermal Stability: Decomposition temperatures are estimated to exceed 200°C, based on sulfonamide-containing analogues .

Applications and Biological Activity

Agrochemical Uses

The compound’s hydrophilicity and sulfonamide functionality make it a candidate for herbicide or fungicide formulations, leveraging its potential to disrupt plant metabolic pathways .

Comparative Analysis with Related Carbamates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume